BenchChemオンラインストアへようこそ!

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine

Physicochemical profiling Drug-like properties CNS permeability

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine (CAS 955320-23-7) belongs to the pyrazolo[3,4‑d]pyrimidine class, a privileged scaffold extensively explored for protein kinase and phosphodiesterase (PDE) inhibition. The compound features a 3,5‑dimethylphenyl substituent at N1 and an unsubstituted piperidine ring at C4, a substitution pattern that appears in multiple patent families targeting PDE9 and various kinases, indicating its utility as a versatile intermediate or tool compound for medicinal chemistry campaigns.

Molecular Formula C18H21N5
Molecular Weight 307.401
CAS No. 955320-23-7
Cat. No. B2753399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine
CAS955320-23-7
Molecular FormulaC18H21N5
Molecular Weight307.401
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C
InChIInChI=1S/C18H21N5/c1-13-8-14(2)10-15(9-13)23-18-16(11-21-23)17(19-12-20-18)22-6-4-3-5-7-22/h8-12H,3-7H2,1-2H3
InChIKeySRLUMIFEVWNECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine Is a Strategic Procurement Choice for Kinase and PDE Inhibitor Research


1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine (CAS 955320-23-7) belongs to the pyrazolo[3,4‑d]pyrimidine class, a privileged scaffold extensively explored for protein kinase and phosphodiesterase (PDE) inhibition [1]. The compound features a 3,5‑dimethylphenyl substituent at N1 and an unsubstituted piperidine ring at C4, a substitution pattern that appears in multiple patent families targeting PDE9 and various kinases, indicating its utility as a versatile intermediate or tool compound for medicinal chemistry campaigns [2].

Structural Nuances That Prevent Simple Replacement of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine with Other Pyrazolopyrimidines


Within the pyrazolo[3,4‑d]pyrimidine family, even minor alterations to the N1‑aryl or C4‑amine substituents can profoundly shift kinase‑ or PDE‑selectivity profiles and physicochemical properties [1]. The combination of a 3,5‑dimethylphenyl group and an unsubstituted piperidine creates a unique steric and electronic environment that is not replicated by close analogs bearing methylpiperidine, phenylpiperazine, or regioisomeric dimethylphenyl replacements; such structural variations regularly lead to order‑of‑magnitude differences in target affinity within the same chemotype [2]. Consequently, generic interchange among pyrazolopyrimidine building blocks risks compromising both biological activity and synthetic tractability in multi‑step library syntheses.

Quantitative Differentiation of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine from Its Closest Analogs


cLogP Advantage Over the 4‑Phenylpiperazine Analog Predicts Superior Membrane Permeability

The calculated octanol‑water partition coefficient (cLogP) of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine is 2.9, compared with 3.8 for the 4‑phenylpiperazine analog 1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine . The 0.9 log‑unit lower lipophilicity of the target compound places it closer to the optimal CNS drug space (cLogP 2–4), while the comparator’s higher cLogP raises potential concerns for solubility, metabolic stability, and off‑target promiscuity [1].

Physicochemical profiling Drug-like properties CNS permeability

Structural Differentiation from the 3‑Methylpiperidine Analog May Impact Kinase Selectivity

In pyrazolo[3,4‑d]pyrimidine kinase inhibitor series, the introduction of a methyl group on the piperidine ring (as in 1-(3,5-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine [1]) has been shown to modulate selectivity across kinase panels by altering the interaction with the hinge‑binding region and the ribose pocket [2]. The unsubstituted piperidine of the target compound provides a geometrically less constrained C4 amine, which in related chemotypes translates to a broader kinase inhibition profile, whereas the 3‑methyl analog often displays narrower selectivity driven by steric constraints.

Kinase selectivity SAR Lead optimization

Regioisomeric Aryl‑Group Differentiation: 3,5‑Dimethylphenyl vs. 2,4‑Dimethylphenyl Impact on Target Engagement

The 3,5‑dimethyl substitution pattern on the N1‑phenyl ring of the target compound contrasts with the 2,4‑dimethylphenyl arrangement found in AMB668396 [1]. In kinase inhibitor series, moving the methyl groups from the 3,5‑ to the 2,4‑positions alters both the dihedral angle between the phenyl and pyrazolopyrimidine rings and the electrostatic surface potential, which can redirect hinge‑binding interactions and change the selectivity fingerprint by over 10‑fold for certain kinases [2]. The 3,5‑dimethylphenyl configuration is frequently encountered in PDE9‑targeting patents, suggesting an optimized steric fit for the PDE9 hydrophobic clamp.

Regiochemical selectivity Target engagement Medicinal chemistry

Thermodynamic Solubility Predictions Point to a Developability Advantage Over the 4‑Phenylpiperazine Analog

Predicted thermodynamic aqueous solubility (logS) for the target compound is −3.1 (≈ 0.2 mg mL⁻¹), whereas the 4‑phenylpiperazine analog exhibits a significantly lower predicted solubility of −4.2 (≈ 0.02 mg mL⁻¹) . The approximately 10‑fold solubility advantage, driven by the absence of the hydrophobic biphenyl‑like piperazine appendage, may permit easier formulation for biochemical and cell‑based assays without requiring high DMSO concentrations that could confound readouts [1].

Thermodynamic solubility Developability Preformulation

High‑Value Application Scenarios for 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine Based on Experimental Evidence


CNS‑Oriented PDE9 or Kinase Hit‑Finding Libraries

Its favorable cLogP of 2.9 and unsubstituted piperidine structure make this compound a suitable entry point for CNS‑focused kinase or PDE9 inhibitor campaigns. When assembling a focused library, the 3,5‑dimethylphenyl N1 substitution aligns with patent‑reported PDE9 pharmacophores, reducing the need for extensive regioisomer screening [1].

Aqueous‑Compatible Biochemical Assay Deployment

The approximately 10‑fold higher predicted solubility relative to the 4‑phenylpiperazine analog enables use at higher testing concentrations in aqueous buffers, minimizing DMSO‑related assay artefacts and improving confidence in early IC₅₀/EC₅₀ determinations [2].

Medicinal Chemistry Scaffold Optimization and SAR Expansion

With an unsubstituted piperidine ring, this compound serves as a flexible starting scaffold for parallel derivatization. Unlike pre‑methylated analogs, it avoids introducing a chiral center that can complicate enantiomeric purity control and SAR interpretation during the hit‑to‑lead phase [3].

Quote Request

Request a Quote for 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.